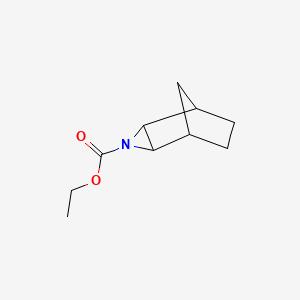
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate is a complex organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.232 g/mol . This compound is known for its unique tricyclic structure, which includes an aziridine ring fused to a norbornane framework. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate typically involves the reaction of a norbornene derivative with an aziridine precursor under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound can inhibit enzyme activity or disrupt cellular processes by modifying proteins or nucleic acids .
Comparación Con Compuestos Similares
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate is unique due to its tricyclic structure and aziridine ring. Similar compounds include:
Ethyl 2-azabicyclo(2.2.1)heptane-3-carboxylate: Lacks the aziridine ring, resulting in different reactivity.
Ethyl 3-azabicyclo(3.2.1)octane-3-carboxylate: Similar structure but without the fused aziridine ring, leading to different chemical properties.
These comparisons highlight the distinctiveness of Ethyl 3-azatricyclo(321
Propiedades
Número CAS |
943-34-0 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
ethyl 3-azatricyclo[3.2.1.02,4]octane-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)11-8-6-3-4-7(5-6)9(8)11/h6-9H,2-5H2,1H3 |
Clave InChI |
DZOOLBXFQXIOFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C2C1C3CCC2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


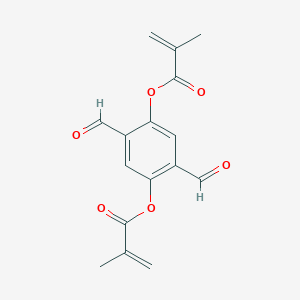


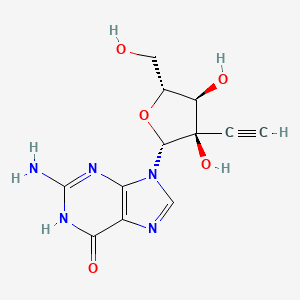
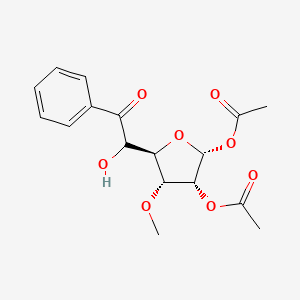
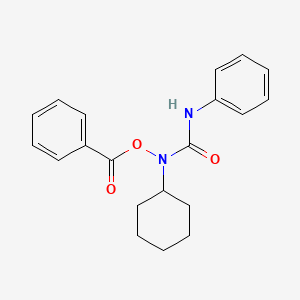

![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)

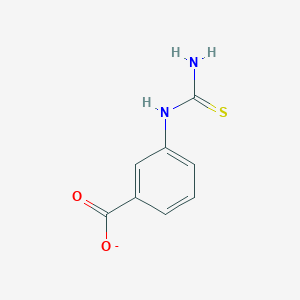



![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
